![molecular formula C21H18O2 B12905631 (3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one](/img/structure/B12905631.png)
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one
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Overview
Description
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one is a synthetic organic compound that belongs to the class of furanones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one typically involves the condensation of benzaldehyde with a suitable furanone precursor under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The furanone ring and benzylidene moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential therapeutic applications could include drug development for various diseases.
Industry: The compound may find use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one: can be compared with other furanone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds. The presence of the benzylidene and tetrahydronaphthalenyl groups can influence its interaction with molecular targets and its overall stability.
Biological Activity
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes findings from diverse research studies to elucidate its pharmacological properties, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Structural Features:
- A furan ring fused with a benzylidene moiety.
- A tetrahydronaphthalene substituent contributing to its hydrophobic character.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity Data
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed particularly potent activity against the A549 lung cancer cell line, suggesting a potential for further development as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that it interacts with key proteins involved in cancer cell survival pathways, such as Bcl-2 and p53, enhancing apoptotic signaling .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
These results indicate moderate antimicrobial efficacy, particularly against Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a contributing factor to its antimicrobial activity.
Case Studies
A notable study investigated the in vivo efficacy of the compound in a murine model of breast cancer. Mice treated with this compound exhibited significant tumor reduction compared to control groups. Histopathological analyses revealed increased apoptosis in tumor tissues treated with the compound .
Properties
Molecular Formula |
C21H18O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one |
InChI |
InChI=1S/C21H18O2/c22-21-19(12-15-6-2-1-3-7-15)14-20(23-21)18-11-10-16-8-4-5-9-17(16)13-18/h1-3,6-7,10-14H,4-5,8-9H2/b19-12+ |
InChI Key |
WLXITBCXMDNNOS-XDHOZWIPSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C/C(=C\C4=CC=CC=C4)/C(=O)O3 |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=CC4=CC=CC=C4)C(=O)O3 |
Origin of Product |
United States |
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